3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC20143053
InChI: InChI=1S/C14H17NO4/c1-11-3-2-4-12(9-16)14(11)19-10-13(17)15-5-7-18-8-6-15/h2-4,9H,5-8,10H2,1H3
SMILES:
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol

3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

CAS No.:

Cat. No.: VC20143053

Molecular Formula: C14H17NO4

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde -

Specification

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
IUPAC Name 3-methyl-2-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde
Standard InChI InChI=1S/C14H17NO4/c1-11-3-2-4-12(9-16)14(11)19-10-13(17)15-5-7-18-8-6-15/h2-4,9H,5-8,10H2,1H3
Standard InChI Key AIKQYEFSNOMYQU-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C=O)OCC(=O)N2CCOCC2

Introduction

3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is an organic compound featuring an aromatic aldehyde structure. It includes a methyl group and a morpholine-derived substituent, which are key components influencing its chemical properties and potential applications. The molecular formula for this compound is C14H17NO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms .

Synthesis Methods

The synthesis of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde can be achieved through several methods, highlighting the versatility of synthetic approaches available for this compound. These methods typically involve the reaction of appropriate starting materials to form the desired benzaldehyde structure with the morpholine-derived substituent.

Potential Applications

This compound has potential applications in medicinal chemistry due to its unique structure. The combination of both a methyl group and a morpholine-derived substituent allows for diverse synthetic transformations, which may not be achievable with other similar compounds.

Interaction Studies

Interaction studies involving 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde are essential for understanding its reactivity and potential biological effects. These studies typically focus on evaluating the safety and efficacy of compounds in drug development.

Related Compounds

Several compounds share structural similarities with 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde. Notable examples include:

Compound NameStructureKey Features
4-MethylbenzaldehydeSimple methyl-substituted benzaldehydeLacks morpholine substituent
2-(Morpholino)benzaldehydeContains morpholine but lacks additional substitutionsDifferent positioning of morpholine
3-MorpholinobenzaldehydeSimilar structure with different positioning of morpholineMorpholine at the 3-position

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator